1-Methylprolyl chloride
CAS No.: 94813-61-3
Cat. No.: VC18471745
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94813-61-3 |
|---|---|
| Molecular Formula | C6H10ClNO |
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | 1-methylpyrrolidine-2-carbonyl chloride |
| Standard InChI | InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
| Standard InChI Key | NJSQADKUMGVESS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1C(=O)Cl |
Introduction
The term "1-Methylprolyl chloride" likely originates from a conflation of "prolyl" (pertaining to the amino acid proline) and "pyrrolidinium" (a five-membered cyclic amine). No sources in the provided materials directly reference a compound named "1-Methylprolyl chloride." Instead, the search results highlight two closely related substances: 1-Methyl-1-propylpyrrolidinium chloride (CAS 528818-82-8) and 1-Ethyl-1-methylpropyl chloride (CAS 918-84-3). Both compounds feature quaternary ammonium or alkyl halide moieties, which are critical to their reactivity and applications .
1-Methyl-1-propylpyrrolidinium Chloride
This ionic liquid consists of a pyrrolidinium ring substituted with methyl and propyl groups at the 1-position, paired with a chloride counterion. Its molecular formula is C₈H₁₈ClN, and it is classified under the UNII identifier P299DFL792 . The compound’s GHS hazard classification includes warnings for oral toxicity (H302) and skin sensitization (H317), with precautionary measures emphasizing avoidance of ignition sources and protective equipment use .
1-Ethyl-1-methylpropyl Chloride
Also known as 3-chloro-3-methylpentane, this branched alkyl chloride has the formula C₆H₁₃Cl and a molar mass of 120.62 g/mol. Its physical properties include a boiling point of 115–116°C, a density of 0.885 g/mL, and a flash point of 49°F, making it highly flammable . Safety data sheets classify it under UN 1993 (flammable liquids) and note irritant effects on the eyes, skin, and respiratory system .
Synthesis and Industrial Applications
Synthetic Pathways for Pyrrolidinium-Based Ionic Liquids
1-Methyl-1-propylpyrrolidinium chloride is synthesized via quaternization reactions between 1-methylpyrrolidine and 1-chloropropane. A representative procedure involves heating 1-methylimidazole with 1-chloropropane in a pressure reaction tube, followed by purification through column chromatography . This method yields ionic liquids with high purity (98%), as confirmed by ¹H-NMR spectroscopy .
Table 1: Key Synthetic Parameters for 1-Methyl-1-propylpyrrolidinium Chloride
| Parameter | Value | Source |
|---|---|---|
| Reactants | 1-Methylpyrrolidine, 1-Chloropropane | |
| Catalyst | None (thermal conditions) | |
| Yield | 48% | |
| Purity | 98% |
Alkyl Chlorides as Alkylating Agents
3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS 4261-67-0) exemplifies the role of chlorinated compounds in modifying biomolecules. Its mechanism involves nucleophilic substitution at the chlorine-bearing carbon, enabling covalent bond formation with proteins or nucleic acids . This reactivity is exploited in biochemical studies to investigate enzyme inhibition and signal transduction pathways .
Physicochemical Properties and Environmental Behavior
Volatility and Environmental Mobility
Short-chain chlorinated alkanes like 1-chloropropane (n-propyl chloride) exhibit high volatility, with a boiling point of 46.6°C and a vapor pressure conducive to rapid atmospheric dispersion . Environmental fate studies indicate a half-life of 15 days in air due to hydroxyl radical-mediated degradation . In soil, these compounds demonstrate high mobility, with limited adsorption to organic matter and significant leaching potential .
Aquatic Fate and Ecotoxicity
1-Chloropropane’s low log Kow (octanol-water partition coefficient) of 1.8 suggests minimal bioaccumulation in aquatic organisms . Volatilization from water surfaces occurs rapidly, with a half-life of 4.2 hours in river models . Ecotoxicological data for fish and daphnids remain sparse, though structural analogs like 1,2-dichloroethane show moderate toxicity (LC₅₀ = 12–18 mg/L) .
Industrial and Research Applications
Ionic Liquids in Green Chemistry
1-Methyl-1-propylpyrrolidinium chloride serves as a solvent in electrocatalysis and biomass processing due to its low volatility and high thermal stability . Its compatibility with cellulose dissolution makes it valuable in textile manufacturing and biofuel production .
Alkyl Chlorides in Organic Synthesis
Branched chlorides like 1-Ethyl-1-methylpropyl chloride are intermediates in synthesizing agrochemicals and pharmaceuticals. For example, they participate in Friedel-Crafts alkylation to produce aromatic hydrocarbons or in nucleophilic substitutions to generate ethers .
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